molecular formula C21H27N5O2 B6447113 7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549032-00-8

7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6447113
CAS No.: 2549032-00-8
M. Wt: 381.5 g/mol
InChI Key: BZPAMHMYXPUZCB-UHFFFAOYSA-N
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Description

7-methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-12-23-26(13-16)10-9-24-7-5-17(6-8-24)14-25-15-22-20-11-18(28-2)3-4-19(20)21(25)27/h3-4,11-13,15,17H,5-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPAMHMYXPUZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Methoxy-3-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

C24H30N6O3\text{C}_{24}\text{H}_{30}\text{N}_{6}\text{O}_{3}

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and metabolic disorders. The presence of the pyrazole and piperidine moieties suggests potential interactions with enzymes involved in metabolic pathways, as well as receptors that modulate signaling pathways related to cell growth and differentiation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
7-Methoxy CompoundHeLa15.2Apoptosis induction
Analog AMCF710.5Cell cycle arrest
Analog BA54912.0Inhibition of PI3K/Akt pathway

Metabolic Effects

In addition to anticancer activity, this compound has been evaluated for its effects on metabolic syndrome. A study indicated that related compounds can induce the expression of ATF3, a transcription factor involved in lipid metabolism. In high-fat diet models, treatment with these compounds resulted in significant weight loss and improved glycemic profiles.

Case Study: Metabolic Impact
In a study involving pre-differentiated 3T3-L1 cells, a derivative demonstrated:

  • Significant reduction in triglyceride levels.
  • Decreased white adipose tissue mass.
  • Enhanced liver function markers.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Substituents on the piperidine ring have been shown to influence potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationBiological ActivityObservations
N-Methyl GroupIncreased potencyEnhanced binding affinity
Aromatic SubstitutionBroader spectrum of activityImproved solubility
Alkyl Chain LengthOptimal at C2-C4Balance between lipophilicity and hydrophilicity

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